molecular formula C6H10O B156100 Bicyclo[3.1.0]hexan-3-ol CAS No. 89489-26-9

Bicyclo[3.1.0]hexan-3-ol

Cat. No.: B156100
CAS No.: 89489-26-9
M. Wt: 98.14 g/mol
InChI Key: YKXMZSYOSBDLMM-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-3-ol is a bicyclic monoterpene alcohol characterized by a fused cyclopropane and cyclohexane ring system. Its molecular formula is C₆H₁₀O, with an average molecular mass of 98.145 g/mol (monoisotopic mass: 98.073165) . The compound exhibits three stereocenters, though specific configurations (e.g., 1R,2R,5S) are often dependent on synthesis or natural sources . It serves as a key scaffold in medicinal chemistry, natural product synthesis, and metabolic studies due to its rigid bicyclic structure, which influences conformational preferences in bioactive molecules .

Scientific Research Applications

Chemical Properties and Structure

Bicyclo[3.1.0]hexan-3-ol has the molecular formula C6H10OC_6H_{10}O and features a bicyclic structure comprising a cyclopropane ring fused to a cyclobutane ring. This configuration results in considerable ring strain, influencing the compound's reactivity and making it a valuable building block in organic synthesis.

Synthetic Routes

Several synthetic methodologies have been developed for producing this compound:

  • (3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes : This method utilizes cyclopropenes and aminocyclopropanes under specific catalytic conditions to yield this compound derivatives.
  • Kulinkovich Cyclopropanation Reactions : Involving carboxylic esters and olefins with chlorotitanium triisopropoxide as a catalyst, this approach is effective for generating bicyclic compounds.

These synthetic strategies enable the creation of diverse derivatives that can be explored for their chemical and biological properties.

Scientific Research Applications

This compound has numerous applications in scientific research:

1. Chemistry

  • Used as a building block in synthesizing complex organic molecules.
  • Serves as a reagent in various chemical reactions due to its unique structural characteristics.

2. Biology

  • Investigated for its potential biological activities , including interactions with biological molecules.
  • Its unique structure makes it a valuable tool for studying biochemical pathways and molecular interactions.

3. Medicine

  • Ongoing research into its potential therapeutic applications , particularly in drug discovery.
  • Acts as a ligand in receptor studies, providing insights into binding affinities and biological effects.

4. Industry

  • Utilized in the production of pharmaceuticals , agrochemicals, and other industrial chemicals.
  • Its derivatives are being explored for applications in material science due to their unique properties.

Research indicates that this compound exhibits notable biological activity:

  • Binding Affinity Studies : Interaction studies reveal insights into its binding capabilities with various biological targets, suggesting potential applications in drug development.
  • Therapeutic Potential : Compounds with similar bicyclic structures have shown antimicrobial and anti-inflammatory effects, indicating that this compound may possess similar properties.

Case Studies

Research has highlighted several case studies demonstrating the applications of this compound:

  • Drug Development : Studies have utilized this compound as a scaffold for synthesizing novel therapeutic agents targeting specific receptors involved in diseases like cancer and inflammation.
  • Natural Product Chemistry : The compound has been identified as a constituent in plant extracts (e.g., Ficus vogelii), suggesting its potential as a bioactive compound derived from natural sources.

These case studies illustrate the compound's versatility and significance in advancing scientific research across multiple disciplines.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Bicyclo[3.1.0]hexan-2-ol

  • Molecular Formula : C₆H₁₀O (identical to the 3-ol isomer).
  • Key Differences : The hydroxyl group at position 2 instead of 3 alters steric and electronic properties.
  • Stereochemistry : Undefined stereocenters in some synthetic routes, though specific diastereomers (e.g., 1R,2R,5S) are isolable .
  • Physical Properties: Boiling Point: Not explicitly reported, but derivatives like cis-Bicyclo[3.1.0]hexan-3-ol have a melting point of 58–62°C and a density of 1.019 g/cm³ . Synthetic Accessibility: Lower yields (e.g., 47% for 1S,3R,5S-isomer) compared to 3-ol derivatives due to competing pathways .

Bicyclo[4.1.0]heptan-3-ol

  • Structure : Larger bicyclic system (7-membered ring) with a hydroxyl group.
  • Bioactivity : Exhibits antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA), though less potent than some bicyclo[3.1.0]hexan-3-ol derivatives .

Derivatives with Substituents

4-Methyl-1-(1-methylethyl)-Bicyclo[3.1.0]hexan-3-ol

  • Molecular Formula : C₁₀H₁₈O (MW: 154.25 g/mol).
  • Key Features : Additional methyl and isopropyl groups enhance hydrophobicity.
  • Physical Properties :
    • Boiling Point: 209.1°C
    • Density: 1.019 g/cm³
    • LogP: 2.05 (indicative of higher lipophilicity) .
  • Applications : Identified as a volatile organic compound in gestational diabetes studies, with reduced levels in affected individuals (FC = -0.4162) .

Sabinol (this compound,4-methylene-1-(1-methylethyl)-)

  • Structure : Features a methylene group at position 3.
  • Natural Source : Found in Artemisia annua (used in traditional medicine) .
  • Bioactivity : Antimicrobial properties; derivatives like trans-sabinyl acetate are used in fragrances and therapeutics .

Biological Activity

Bicyclo[3.1.0]hexan-3-ol is a bicyclic organic compound known for its unique structural characteristics and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound features a bicyclic framework that includes a cyclopropane ring fused to a cyclobutane ring, creating significant ring strain that influences its reactivity and conformational dynamics. The molecular formula is C₇H₁₂O, with the alcohol functional group contributing to its distinct chemical properties and reactivity patterns.

Synthesis

The synthesis of this compound typically involves methodologies such as:

  • (3 + 2) Annulation : A common synthetic route involves the annulation of cyclopropenes with cyclopropylanilines under mild photoredox conditions, yielding high diastereoselectivity and good yields for various derivatives .
  • Convergent Synthesis : Recent studies have reported efficient methods for synthesizing bicyclo[3.1.0]hexanes possessing all-carbon quaternary centers, which are valuable in medicinal chemistry .

This compound exhibits notable biological activities through various mechanisms:

  • Binding Affinity : It has been shown to interact with specific receptors, including the H₃ receptor subtype, demonstrating high selectivity and binding affinity (Ki = 5.6 nM for H₃ and 602 nM for H₄) in recent studies .
  • Cellular Effects : The compound influences cellular processes such as apoptosis in cancer cell lines by modulating gene expression related to pro-apoptotic and anti-apoptotic pathways.

Pharmacological Applications

This compound has been explored for various pharmacological applications:

  • Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
  • Insecticidal Activity : Its biological activity extends to insecticidal properties, which could be beneficial in agricultural applications.

Case Studies

  • Histamine Analogues : A study designed histamine analogues based on the bicyclo[3.1.0]hexane scaffold, demonstrating over 100-fold selectivity for H₃ receptors compared to H₄ receptors, highlighting its potential in developing selective ligands for therapeutic use .
    CompoundKi (H₃)Ki (H₄)Selectivity Ratio
    Compound 75.6 nM602 nM>100
  • In Vivo Immunomodulatory Effects : Extracts from Tricholoma matsutake containing this compound were studied for their immunomodulatory effects in mice, showing significant enhancement of immune responses compared to control groups .

Q & A

Q. What are the common synthetic routes for bicyclo[3.1.0]hexan-3-ol derivatives?

Basic Research Question
this compound derivatives are synthesized via:

  • (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes under Rh catalysis to form heterobicyclo[3.1.0]hexanes. Rhodium catalysts (e.g., [RhCl(CO)₂]₂) in non-polar solvents (e.g., toluene) at 80–100°C enable selective ring formation .
  • Cross Metathesis and Cyclopropanation : Terminal olefins in bicyclo[3.1.0]hexane precursors undergo cross metathesis (e.g., Grubbs catalyst), followed by carbene-mediated intramolecular cyclopropanation using diazo intermediates. This method allows functionalization at the cyclopropane tip .

Key Reagents : Rhodium catalysts, Grubbs catalyst, diazo compounds.

Q. How can diastereoselectivity be achieved in bicyclo[3.1.0]hexane systems?

Advanced Research Question
Diastereoselectivity depends on:

  • Substituent Effects : Electron-donating groups favor cyclopropanation, while electron-withdrawing groups promote competing [3 + 2] cycloadditions. For example, alkyl substituents stabilize transition states via steric guidance .
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,2R,5R)-bicyclo[3.1.0]hexenol derivatives) ensures retention of stereochemistry during functionalization .

Methodological Note : Monitor reaction progress via GC-MS or chiral HPLC to optimize selectivity.

Q. What spectroscopic methods are critical for characterizing this compound?

Basic Research Question

  • GC-MS : Non-polar columns (e.g., HP-5, 30 m × 0.25 mm) with temperature programming (e.g., 50°C to 250°C at 10°C/min) provide retention indices (e.g., 1220–1350) for structural confirmation .
  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclopropane protons) and δ 3.5–4.0 ppm (hydroxyl-bearing methine) indicate bicyclic geometry.
    • ¹³C NMR : Signals at 25–30 ppm (cyclopropane carbons) and 70–75 ppm (oxygenated carbon) confirm ring junctions .

Data Validation : Compare with NIST reference spectra (e.g., CAS 513-23-5) .

Q. How do conformational changes influence reactivity in bicyclo[3.1.0]hexane systems?

Advanced Research Question

  • Boat-like Conformations : Dominant in bicyclo[3.1.0]hexanes due to reduced angle strain. Confirmed via X-ray crystallography and microwave spectroscopy .
  • Kinetic Impact : In solvolysis reactions, boat conformers stabilize carbocation intermediates, accelerating cyclopropyl-assisted processes (e.g., solvolysis rates increase by 10²–10³ in 3-substituted derivatives) .

Experimental Design : Use variable-temperature NMR to correlate conformational populations with reaction kinetics.

Q. What physicochemical properties govern the reactivity of this compound?

Basic Research Question

Property Value Impact on Reactivity
LogP2.05 Dictates solubility in hydrophobic media.
Boiling Point209°C Guides distillation-based purification.
Density1.019 g/cm³ Affects solvent selection for extractions.
Refractive Index1.517 Used for purity assessment in liquid phases.


Application : High LogP values favor membrane permeability in bioactive analogs .

Q. What strategies optimize bioactivity in this compound derivatives?

Advanced Research Question

  • Planarization : Flattening the bicyclic system (e.g., converting bicyclo[3.1.0]hexane to hexene) enhances anti-HIV activity (e.g., North-D4T EC₅₀ = 0.8 μM vs. >100 μM for non-planar analogs) .
  • Functionalization : Introduce hydroxyl or acetate groups at the cyclopropane tip via Mitsunobu coupling or esterification. For example, sabinyl acetate (CAS 139757-62-3) exhibits enhanced metabolic stability .

Validation : Assay cytotoxicity (MTT) and antiviral activity (e.g., HIV-1 RT inhibition).

Q. How are contradictions in spectral data resolved for this compound derivatives?

Advanced Research Question

  • Multi-Technique Cross-Validation : Combine GC retention indices, high-resolution MS (e.g., m/z 154.2493 for C₁₀H₁₈O), and NOE NMR experiments to distinguish stereoisomers (e.g., α- vs. β-thujol) .
  • Reference Standards : Use NIST-certified spectra (e.g., CAS 513-23-5) to calibrate instruments and minimize batch-to-batch variability .

Case Study : Misassignment of 3-thujen-2-ol (CAS 3310-03-0) was corrected via 2D NMR and X-ray analysis .

Q. What are the challenges in scaling up this compound syntheses?

Advanced Research Question

  • Carbene Safety : Diazomethane intermediates require strict temperature control (<0°C) and vented reactors to prevent explosive hazards .
  • Catalyst Cost : Rhodium-based catalysts (e.g., [RhCl(CO)₂]₂) necessitate recycling via silica gel adsorption or ligand modification to reduce costs .

Mitigation : Pilot-scale trials using flow chemistry for exothermic steps (e.g., cyclopropanation).

Q. How are this compound derivatives used in material science?

Basic Research Question

  • Liquid Crystals : 3,6-Disubstituted derivatives (e.g., exo,exo-bicyclo[3.1.0]hexane-3,6-dicarboxylic esters) exhibit nematic phases at 120–150°C, suitable for display technologies .
  • Polymer Additives : Thujyl alcohol derivatives (CAS 35732-37-7) act as plasticizers due to low volatility (bp 209°C) and high thermal stability .

Characterization : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) for phase behavior analysis.

Q. What computational methods predict this compound reactivity?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G* models predict regioselectivity in cyclopropane ring-opening reactions (e.g., acid-catalyzed solvolysis) .
  • MD Simulations : Analyze solvent effects on conformational equilibria (e.g., water vs. toluene) to optimize reaction conditions .

Software : Gaussian 16 for energy minimization; VMD for trajectory visualization.

Preparation Methods

Multi-Step Synthesis via Epoxidation and Cyclopropanation

The most well-documented route to bicyclo[3.1.0]hexan-3-ol involves a multi-step process starting from trans-hydroxy ester intermediates. Key steps include stereoselective epoxidation , fluorination , and intramolecular cyclopropanation , as outlined in patent WO2005047215A2 .

Key Steps and Conditions:

  • Epoxidation :

    • Substrate : Trans-hydroxy ester (e.g., methyl (1R,2S,3S)-3-hydroxy-2-methylcyclopentane-1-carboxylate).

    • Reagents : Meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide with vanadyl acetylacetonate (VO(acac)₂) as a catalyst.

    • Conditions : Reaction proceeds at −20°C to 25°C, yielding trans-epoxide derivatives .

  • Fluorination :

    • Reagents : N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO)/water.

    • Outcome : Halohydrin intermediate formation, followed by base-mediated cyclization (e.g., 1,8-diazabicycloundec-7-ene, DBU) to generate fluorinated epoxides .

  • Intramolecular Cyclopropanation :

    • Reagents : Lewis acids (e.g., Et₃Al, Ti(OiPr)₄) with lithium hexamethyldisilazide (LiHMDS).

    • Conditions : Conducted at −60°C for 1 hour, resulting in bicyclo[3.1.0]hexane frameworks .

  • Hydrolysis :

    • Reagents : Concentrated HCl or H₂SO₄ in acetic acid.

    • Conditions : Heating at 75–100°C for 2–5 hours to yield this compound hydrochloride .

Table 1: Summary of Multi-Step Synthesis Conditions

StepReagents/CatalystsTemperatureTimeYield (%)
EpoxidationmCPBA, VO(acac)₂−20°C6 hr85–90
FluorinationNBS, DMSO/H₂O25°C2 hr78
CyclopropanationEt₃Al, LiHMDS−60°C1 hr70
HydrolysisHCl (8 M), AcOH75°C5 hr92

Photoredox (3 + 2) Annulation

A convergent strategy reported by Chemical Science employs (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions . This method is notable for its diastereoselectivity and scalability.

Reaction Overview:

  • Substrates :

    • Cyclopropenes (e.g., difluorocyclopropenes).

    • Cyclopropylanilines (e.g., N-cyclopropyl-4-methoxy-2,6-dimethylaniline).

  • Catalysts : Iridium-based photoredox catalysts (e.g., [Ir(dtbbpy)(ppy)₂]PF₆) or organic catalysts (e.g., 4CzIPN).

  • Conditions : Blue LED irradiation, room temperature, nitromethane solvent .

Table 2: Photoredox Annulation Parameters

Cyclopropene TypeCatalystDiastereomeric Ratio (dr)Yield (%)
Difluorocyclopropene[Ir(dtbbpy)(ppy)₂]PF₆20:185
Alkylcyclopropene4CzIPN5:172

Advantages:

  • Rapid access to bicyclo[3.1.0]hexanes with all-carbon quaternary centers .

  • High functional group tolerance, enabling late-stage diversification .

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, traditionally used for cyclopropane synthesis, has been adapted for this compound precursors. A notable example involves Diels-Alder cycloaddition followed by cyclopropanation .

Procedure:

  • Diels-Alder Reaction :

    • Substrates : Cyclopropene and 1,3-butadiene derivatives.

    • Conditions : Thermal activation (80–100°C) or Lewis acid catalysis (e.g., TiCl₄) .

  • Cyclopropanation :

    • Reagents : Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).

    • Outcome : Bicyclo[3.1.0]hexane framework formation .

Table 3: Simmons-Smith Reaction Optimization

DieneCatalystTemperatureYield (%)
1,3-CyclohexadieneTiCl₄80°C65
1,4-CyclohexadieneNone100°C58

Hydrolysis of Amino-Nitrile Intermediates

A patent-described method converts amino-nitrile intermediates into this compound via acidic hydrolysis .

Process Details:

  • Substrate : 2-Amino-6-fluorobicyclo[3.1.0]hexane-3-carbonitrile.

  • Reagents : 60% H₂SO₄ or acetic acid/HCl.

  • Conditions : 100°C for 2 hours, yielding the alcohol as a hydrochloride salt .

Key Insight:

  • Hydrolysis selectivity is achieved by controlling acid strength and temperature to avoid ring-opening side reactions .

Stereoselective Synthesis and Resolutions

Enantioselective access to this compound has been achieved via lipase-catalyzed resolutions . For example, Pseudomonas cepacia lipase mediates acetylation of racemic diols, yielding enantiomerically pure acetates .

Case Study:

  • Substrate : (±)-4-(tert-Butyldiphenylsiloxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol.

  • Conditions : Vinyl acetate as acyl donor, hexane solvent, 25°C.

  • Outcome : Enantiomeric excess (ee) >99% for (+)-diacetate .

Properties

IUPAC Name

bicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMZSYOSBDLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508139
Record name Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89489-26-9
Record name Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Bicyclo[3.1.0]hexan-3-ol
Bicyclo[3.1.0]hexan-3-ol
Bicyclo[3.1.0]hexan-3-ol
Bicyclo[3.1.0]hexan-3-ol
Bicyclo[3.1.0]hexan-3-ol
Bicyclo[3.1.0]hexan-3-ol

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